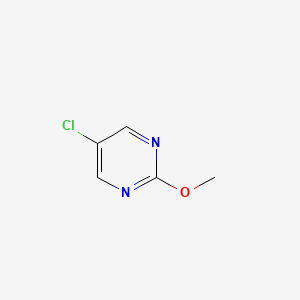

5-Chloro-2-methoxypyrimidine

Description

Properties

IUPAC Name |

5-chloro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNGJHZIOYFEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191728 | |

| Record name | 5-Chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38373-44-3 | |

| Record name | 5-Chloro-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038373443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38373-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Methoxypyrimidine and Its Derivatives

Direct Synthesis of 5-Chloro-2-methoxypyrimidine

The efficient construction of the this compound scaffold is paramount for its use in multi-step syntheses. Methodologies generally focus on the strategic introduction of the methoxy (B1213986) and chloro substituents onto a pre-existing pyrimidine (B1678525) ring, often leveraging the differential reactivity of various positions on the heterocycle.

Nucleophilic Substitution Approaches from Halogenated Pyrimidine Precursors

A primary and widely employed method for synthesizing this compound involves the nucleophilic substitution of a halogen atom on a di- or poly-halogenated pyrimidine precursor. The inherent electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, particularly at the C2, C4, and C6 positions.

The synthesis often commences with 2,4-dichloropyrimidine (B19661) derivatives. By carefully controlling reaction conditions, a methoxide (B1231860) source, such as sodium methoxide (NaOMe), can selectively displace one of the chlorine atoms. For instance, the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with sodium methoxide in methanol (B129727) preferentially yields 4-chloro-5-fluoro-2-methoxypyrimidine. This selectivity arises because the C2 and C4 positions on the pyrimidine ring exhibit different levels of reactivity toward nucleophilic attack. Generally, the C4 position is more susceptible to substitution than the C2 position. stackexchange.com However, specific substitution patterns and the presence of other functional groups can influence this outcome.

In a typical procedure, a dihalogenated pyrimidine is treated with a stoichiometric amount of sodium methoxide in a suitable solvent like methanol or an aprotic polar solvent. The reaction temperature is a critical parameter that is often managed to prevent di-substitution and promote the desired mono-methoxylated product.

Table 1: Synthesis of Methoxy-chloropyrimidines via Nucleophilic Substitution

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2,4,5-Trichloropyrimidine | Sodium methoxide (1 eq.) | 2,4-Dichloro-5-methoxypyrimidine (B27636) | High |

| 2,4-Dichloropyrimidine | Sodium methoxide (1 eq.) | 2-Chloro-4-methoxypyrimidine | Good |

This interactive table provides examples of nucleophilic substitution on halogenated pyrimidines. Data is representative of typical laboratory syntheses.

Catalytic Reduction Pathways to this compound

Catalytic reduction, specifically catalytic dehalogenation, offers an alternative route for the synthesis of this compound. This method is particularly useful when starting with pyrimidines that possess multiple halogen substituents, where one is more labile than the others under hydrogenation conditions.

The process typically involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladized barium sulfate. oregonstate.edu A base, like magnesium oxide or sodium hydroxide, is often added to neutralize the hydrogen chloride that is liberated during the reaction. oregonstate.edu The key to this approach is the differential reactivity of the chloro groups at various positions on the pyrimidine ring. For example, chloro-substituents at the C4 and C6 positions are generally more reactive to catalytic hydrogenation than a chloro-substituent at the C5 position. oregonstate.edu

Therefore, a potential pathway to this compound could involve the selective catalytic dechlorination of a precursor like 2,4-dichloro-5-methoxypyrimidine or 4,5-dichloro-2-methoxypyrimidine. By carefully selecting the catalyst, solvent, and reaction conditions, it is possible to remove the more reactive chlorine atom at the C4 position while leaving the C5-chloro and C2-methoxy groups intact.

Derivatization Strategies of the this compound Scaffold

The this compound molecule is a valuable building block due to the presence of multiple reactive sites. The chlorine atom at the C5 position can be displaced or used in cross-coupling reactions, while the pyrimidine ring itself can undergo further functionalization.

Halogenation and Fluorination Reactions for Pyrimidine Ring Functionalization

Further functionalization of the this compound ring can be achieved through additional halogenation or fluorination reactions. These reactions introduce new reactive handles for subsequent chemical transformations. For example, direct chlorination can be accomplished using chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. google.comgoogleapis.com

Fluorination is a particularly valuable transformation in medicinal chemistry. The synthesis of fluorinated pyrimidines can be achieved from hydroxylated precursors. For instance, 2-methoxy-5-fluorouracil can be converted to 2-methoxy-4-chloro-5-fluoropyrimidine using an agent like trichlorophosphorus in the presence of a base such as triethylamine. chemicalbook.com This demonstrates a pathway to introduce fluorine alongside chloro and methoxy groups, creating a highly functionalized pyrimidine intermediate.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyrimidines

The chlorine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than halogens at the C2, C4, or C6 positions. chemistrysteps.comlibretexts.org The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the system towards attack by nucleophiles. ossila.com

A wide variety of nucleophiles can be employed to displace the C5-chloro group, including amines, alkoxides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups on the ring can further facilitate this reaction. chemistrysteps.com

For example, reacting this compound with various primary or secondary amines in the presence of a base can lead to the corresponding 5-amino-2-methoxypyrimidine derivatives. These reactions are foundational for building libraries of substituted pyrimidines for various applications. chemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent on this compound serves as an excellent handle for such transformations. eie.grmdpi.commdpi.com These reactions significantly expand the synthetic utility of the pyrimidine scaffold.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond, attaching an aryl or alkyl group at the C5 position.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce an alkynyl group at the C5 position. eie.gr

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, providing an alternative to direct SNAr for amination.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a C-C bond and introduce a vinyl group.

These reactions are highly versatile and allow for the introduction of a wide range of complex substituents onto the pyrimidine ring under relatively mild conditions. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. rsc.org

Suzuki-Miyaura Coupling Protocols for Pyrimidine Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been successfully applied to the arylation of halopyrimidines. In the case of this compound, the chlorine atom at the 5-position can be readily displaced by a variety of aryl and heteroaryl groups using a palladium catalyst and a suitable boronic acid or boronate ester.

The general reaction scheme involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Catalyst Systems: A variety of palladium catalysts have been employed for the Suzuki-Miyaura coupling of chloropyrimidines. Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). The choice of ligand is also critical, with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and various biaryl phosphine ligands (e.g., SPhos, XPhos) often being employed to enhance catalytic activity and stability.

Reaction Conditions: The reaction is typically carried out in a solvent mixture, which can include ethereal solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), and often with the addition of water. The base plays a crucial role in the catalytic cycle, with common choices being sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄). The reaction temperature can range from room temperature to elevated temperatures, often facilitated by microwave irradiation to reduce reaction times.

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions involving pyrimidine substrates, highlighting the diversity of coupling partners and reaction conditions that can be employed. While specific examples for this compound are not extensively detailed in the provided search results, the general principles and conditions are applicable.

| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |

| 5-Bromopyrimidine | Heteroarylboronic acids | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Not specified |

| 2-Chloropyridines | Arylboronic acids | Pd₂(dba)₃ / Buchwald ligands | K₃PO₄ | Toluene | High |

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Halogenated Pyrimidines and Related Heterocycles

Other Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation

Beyond the Suzuki-Miyaura coupling, a variety of other palladium-catalyzed cross-coupling reactions can be utilized to functionalize the 5-position of 2-methoxypyrimidine. These methods allow for the formation of diverse bond types, including carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide. This compound can be coupled with various organotin reagents to introduce alkyl, alkenyl, alkynyl, or aryl groups at the 5-position. This reaction is known for its tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. This methodology can be used to introduce alkenyl substituents at the 5-position of the pyrimidine ring.

Sonogashira Coupling: The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. This allows for the introduction of alkynyl moieties onto the pyrimidine core.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. This is a key transformation for the synthesis of many biologically active compounds.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. This method is known for its high reactivity and functional group tolerance, making it a valuable tool for the derivatization of this compound.

The following table provides a conceptual overview of the types of bonds that can be formed using these cross-coupling methodologies with this compound as the substrate.

| Cross-Coupling Reaction | Bond Formed | Nucleophilic Partner | Key Features |

| Stille | C-C | Organostannane | High functional group tolerance |

| Heck | C-C (alkenyl) | Alkene | Forms substituted alkenes |

| Sonogashira | C-C (alkynyl) | Terminal Alkyne | Synthesis of arylalkynes |

| Buchwald-Hartwig | C-N | Amine/Amide | Forms aryl amines |

| Negishi | C-C | Organozinc | High reactivity |

Table 2: Overview of Cross-Coupling Reactions for Functionalizing this compound

Cyclization Processes Utilizing this compound Intermediates

This compound and its derivatives are valuable precursors for the synthesis of fused pyrimidine ring systems. These bicyclic and polycyclic heterocycles are of significant interest due to their prevalence in pharmacologically active molecules. Cyclization reactions can proceed through various mechanisms, often involving intramolecular nucleophilic substitution or metal-catalyzed processes.

One common strategy involves the initial functionalization of the 5-position of this compound with a substituent bearing a nucleophilic group. This sets the stage for a subsequent intramolecular cyclization event. For example, a side chain containing an amine, alcohol, or thiol can be introduced via a cross-coupling reaction, and this nucleophile can then attack another position on the pyrimidine ring or an adjacent functional group to form a new ring.

A study on the alkylation of 6-chloro-5-hydroxypyrimidine derivatives (structurally related to the target compound) with aminoalkyl chlorides demonstrated the propensity for intramolecular SₙAr cyclization. rsc.org In these cases, the tethered amino group displaces the chlorine atom at the 6-position to form fused heterocyclic systems. This highlights the potential for similar intramolecular cyclizations with derivatives of this compound.

Functionalization via Deprotonation and Electrophilic Trapping

Another powerful strategy for the functionalization of pyrimidines involves deprotonation to form a highly reactive organometallic intermediate, which can then be trapped with an electrophile. This can be achieved through either direct deprotonation of an acidic C-H bond or through a metal-halogen exchange reaction.

For this compound, the chlorine atom at the 5-position makes it a suitable candidate for metal-halogen exchange. Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, can lead to the formation of 5-lithio-2-methoxypyrimidine. This lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the 5-position.

A related compound, 2-methoxy-5-bromopyrimidine, has been shown to undergo lithium-halogen exchange followed by reaction with triisopropylborate to form 2-methoxy-5-pyrimidylboronic acid. worktribe.com This demonstrates the feasibility of generating a nucleophilic pyrimidine species at the 5-position via metal-halogen exchange.

Alternatively, directed ortho-metalation (DoM) is a strategy where a directing group on the aromatic ring facilitates deprotonation at an adjacent position. While the methoxy group at the 2-position of the pyrimidine ring could potentially act as a directing group, the electronic nature of the pyrimidine ring itself also influences the regioselectivity of deprotonation.

Oxidation and Further Functional Group Interconversions

The functional groups present on the this compound ring can be further modified through various chemical transformations, including oxidation and other functional group interconversions.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation can alter the electronic properties of the ring, making it more susceptible to certain types of reactions and can also serve as a handle for further functionalization.

Modification of the Methoxy Group: The methoxy group at the 2-position can undergo thermal rearrangement to the corresponding N-methyl-2-oxopyrimidine. rsc.org This provides a route to a different class of pyrimidine derivatives. Additionally, the methoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized.

Displacement of the Chloro Group: The chlorine atom at the 5-position is a versatile handle for nucleophilic aromatic substitution (SₙAr) reactions, especially when the pyrimidine ring is activated by electron-withdrawing groups. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to introduce new functionalities. For instance, in the structurally related 5-chloro-2,4,6-trifluoropyrimidine, reactions with nitrogen-centered nucleophiles lead to substitution products. beilstein-journals.org

Optimization of Synthetic Pathways and Reaction Yields

The efficiency of synthetic routes to derivatives of this compound is of paramount importance, particularly in the context of large-scale synthesis for pharmaceutical or materials applications. Optimization of reaction conditions is crucial for maximizing yields, minimizing byproducts, and ensuring the economic and environmental sustainability of the process.

Key parameters that are often optimized include:

Catalyst and Ligand Selection: For cross-coupling reactions, screening a variety of palladium catalysts and phosphine ligands is essential to identify the most active and stable system for a particular transformation.

Base and Solvent Effects: The choice of base and solvent can have a profound impact on reaction rates and yields. A systematic evaluation of different bases (e.g., carbonates, phosphates, hydroxides) and solvent systems (e.g., ethereal, aromatic, polar aprotic) is often necessary.

Reaction Temperature and Time: Optimizing the reaction temperature and duration can help to ensure complete conversion of the starting material while minimizing degradation of the product. The use of microwave irradiation can often significantly reduce reaction times.

Stoichiometry of Reagents: The molar ratios of the reactants, particularly the coupling partners and the base, can influence the outcome of the reaction.

Work-up and Purification Procedures: Developing efficient and scalable work-up and purification methods is critical for obtaining the desired product in high purity.

By systematically varying these parameters, it is possible to develop robust and high-yielding synthetic protocols for the preparation of a wide range of 5-aryl- and 5-heteroaryl-2-methoxypyrimidines and other derivatives from this compound.

Elucidation of Reactivity and Mechanistic Pathways of 5 Chloro 2 Methoxypyrimidine

Electronic Effects of Substituents on Pyrimidine (B1678525) Reactivity

The electronic character of the pyrimidine ring is significantly altered by the interplay of inductive and resonance effects of its substituents. In 5-Chloro-2-methoxypyrimidine, the chlorine and methoxy (B1213986) groups exert opposing electronic influences that collectively determine the activation or deactivation of specific positions on the ring towards substitution reactions.

The pyrimidine ring is inherently π-deficient due to the electron-withdrawing nature of its two nitrogen atoms, which decreases its aromaticity and reactivity towards electrophiles. researchgate.net Substituents can either enhance (activate) or diminish (deactivate) the ring's reactivity. quora.com

Conversely, the chlorine atom (-Cl) at the C5 position is a deactivating group. youtube.com Halogens are unique in that they withdraw electron density through their inductive effect (-I) due to their high electronegativity, but they can also donate electron density via resonance (+R) through their lone pairs. youtube.com For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net withdrawal of electron density from the ring and thus deactivation towards electrophilic substitution. youtube.com

| Substituent | Position | Electronic Effect | Ring Effect |

| Methoxy (-OCH₃) | C2 | Resonance Donation (+R) > Inductive Withdrawal (-I) | Activating |

| Chlorine (-Cl) | C5 | Inductive Withdrawal (-I) > Resonance Donation (+R) | Deactivating |

Regioselectivity in Chemical Transformations of the Pyrimidine Nucleus

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In this compound, the positions of the nitrogen atoms and the electronic nature of the substituents direct incoming reagents to specific sites on the pyrimidine ring.

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult due to its π-deficient character. researchgate.net Such reactions typically require the presence of strong electron-donating (activating) groups to proceed. researchgate.netresearchgate.net

For the pyrimidine ring itself, electrophilic attack, when it does occur, preferentially happens at the C5 position, which is less electron-deficient compared to the C2, C4, and C6 positions that are adjacent to the electron-withdrawing nitrogen atoms. researchgate.net

In this compound, the situation is more complex:

The methoxy group at C2 is an ortho, para-director. libretexts.org It activates the positions ortho (C3, which is a nitrogen) and para (C5) to it.

The chlorine atom at C5 is also an ortho, para-director, despite being a deactivator. youtube.comlibretexts.org It would direct incoming electrophiles to the C4 and C6 positions.

Given the difficulty of electrophilic substitution, the functionalization of this compound often relies on other reaction types, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to SNAr, where a nucleophile replaces a leaving group (like a halogen). chemistrysteps.com For chloropyrimidines, the C2, C4, and C6 positions are activated towards nucleophilic attack. stackexchange.com In this compound, the chlorine atom is at the C5 position, which is not as activated as the C2, C4, or C6 positions for SNAr. However, the C2 position, bearing the methoxy group, could potentially undergo substitution with a strong nucleophile, although the methoxy group is a poorer leaving group than chlorine. The chlorine at C5 is generally unreactive towards SNAr unless very harsh conditions or a different mechanism (like the benzyne-equivalent SNEA) is involved. chemistrysteps.com

Metal-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Halogenated pyrimidines like this compound are excellent substrates for these transformations. The chlorine atom at the C5 position can be readily replaced using various cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. nih.gov this compound can react with boronic acids in the presence of a palladium catalyst to form 5-aryl- or 5-heteroaryl-2-methoxypyrimidines. nih.govsigmaaldrich.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the regioselective introduction of an amino group at the C5 position of the pyrimidine ring.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, enabling the introduction of an alkyne group at the C5 position.

These cross-coupling methods offer a highly regioselective way to functionalize the C5 position, taking advantage of the C-Cl bond as a reactive handle.

| Reaction Type | Position of Reactivity | Typical Reagents | Product Type |

| Suzuki-Miyaura Coupling | C5 | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-methoxypyrimidine |

| Buchwald-Hartwig Amination | C5 | Amine, Pd catalyst, Base | 5-Amino-2-methoxypyrimidine |

| Sonogashira Coupling | C5 | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-2-methoxypyrimidine |

Reaction Mechanism Investigations for Pyrimidine Derivatization

The mechanisms for derivatizing this compound are primarily understood through the well-established pathways of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

The mechanism for Nucleophilic Aromatic Substitution (SNAr) on an activated pyrimidine ring proceeds via an addition-elimination pathway. chemistrysteps.comlibretexts.org

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the pyrimidine ring and, if present, onto electron-withdrawing groups. chemistrysteps.com

Elimination: The leaving group departs, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. libretexts.org

For Palladium-Catalyzed Cross-Coupling Reactions , the general mechanism involves a catalytic cycle. nih.gov Taking the Suzuki reaction as an example:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) complex. wikipedia.orgnih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic fragments coupled on the palladium center are eliminated to form the new carbon-carbon bond in the final product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgnih.gov

These mechanistic pathways provide a framework for predicting and controlling the outcomes of reactions involving this compound, enabling its use as a versatile building block in organic synthesis.

Applications of 5 Chloro 2 Methoxypyrimidine in Advanced Chemical and Biological Research

Role in Medicinal Chemistry Research and Drug Discovery

In the realm of medicinal chemistry, 5-Chloro-2-methoxypyrimidine serves as a pivotal intermediate for the generation of compounds with diverse biological activities. Its structural framework is amenable to various chemical transformations, enabling the creation of libraries of derivatives for high-throughput screening and lead optimization.

This compound is a key building block in the construction of more complex molecular architectures known as pharmaceutical scaffolds. These scaffolds form the core structure of a drug molecule, upon which various functional groups can be appended to modulate its pharmacological properties. The pyrimidine (B1678525) ring, in particular, is a common feature in many approved drugs due to its ability to mimic the purine bases of DNA and RNA, allowing it to interact with a wide range of biological targets. The chloro and methoxy (B1213986) groups on the pyrimidine ring of this compound provide reactive handles for synthetic chemists to elaborate the scaffold and introduce chemical diversity.

The inherent reactivity of this compound facilitates the design and synthesis of a multitude of bioactive pyrimidine derivatives. By strategically modifying the chloro and methoxy groups, researchers can fine-tune the electronic and steric properties of the molecule to enhance its interaction with specific biological targets, leading to the development of potent and selective therapeutic agents.

While direct applications of this compound in antiviral drug development are not extensively documented in the provided search results, the pyrimidine scaffold is a well-established pharmacophore in antiviral therapy. Pyrimidine nucleoside analogs, for instance, are a cornerstone of treatment for various viral infections. These compounds act by mimicking natural nucleosides and, upon incorporation into the viral genome, terminate DNA or RNA chain elongation, thereby inhibiting viral replication. The development of novel antiviral agents often involves the synthesis of modified pyrimidine derivatives to improve efficacy, selectivity, and resistance profiles.

The pyrimidine scaffold is a prominent feature in a number of anticancer drugs, and this compound serves as a valuable starting material for the synthesis of novel antineoplastic agents. For instance, a series of 2,5-disubstituted pyrimidines were synthesized from 2-chloro-5-bromopyrimidine, a related compound, and some of these derivatives exhibited moderate in vitro cytotoxic activity against the HeLa cell line researchgate.net. In another study, novel 5-trifluoromethylpyrimidine derivatives were designed and synthesized as potential EGFR inhibitors for the treatment of cancer nih.gov. Furthermore, thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have been investigated as potential anticancer agents mdpi.com.

| Compound Class | Target/Mechanism | Cell Line | Activity |

| 2,5-disubstituted pyrimidines | Cytotoxicity | HeLa | Moderate in vitro activity researchgate.net |

| 5-trifluoromethylpyrimidine derivatives | EGFR inhibition | Various cancer cell lines | Potential anticancer activity nih.gov |

| Thiazolo[4,5-d]pyrimidine derivatives | Anticancer | Various cancer cell lines | Potential therapeutic agents mdpi.com |

This compound is a crucial intermediate in the synthesis of various bioactive molecules, including antifungal agents chemimpex.com. The pyrimidine core is a versatile scaffold that can be functionalized to target specific pathways in fungal pathogens, leading to the development of new therapeutic options for fungal infections. While specific details on its application in antibacterial research are limited in the provided results, the general importance of pyrimidine derivatives in antimicrobial drug discovery is well-recognized.

Kinases are a class of enzymes that play a critical role in cell signaling and are attractive targets for drug discovery, particularly in oncology and infectious diseases. This compound and its derivatives have been instrumental in the design of inhibitors for several kinases.

PfGSK3 and PfPK6: In the fight against malaria, researchers have targeted essential plasmodial kinases like Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3) and PfPK6. A series of 2,4,5-trisubstituted pyrimidines were synthesized and identified as potent dual inhibitors of both PfGSK3 and PfPK6, demonstrating activity against the blood stage of the parasite acs.orgnih.govnih.govchemrxiv.org. These efforts highlight the utility of the pyrimidine scaffold in developing dual-target inhibitors, which could potentially mitigate the development of drug resistance acs.orgnih.gov.

| Compound | Target Kinase | IC50 (nM) |

| 23d | PfGSK3 | 172 |

| PfPK6 | 11 | |

| 23e | PfGSK3 | 97 |

| PfPK6 | 8 |

Data sourced from a study on dual inhibitors of plasmodial kinases nih.gov.

Aurora Kinase: Aurora kinases are key regulators of cell division and are frequently overexpressed in human cancers, making them a validated target for anticancer therapy wikipedia.org. Pyrimidine-based inhibitors of Aurora A kinase have been developed that can reduce the levels of oncogenic proteins like c-MYC and N-MYC nih.govnih.gov. For example, a novel pyrimidine-based Aurora A inhibitor, 6K465, was found to be more potent than the existing inhibitor alisertib in reducing c-MYC and N-MYC levels nih.gov.

Protein Kinase D (PKD): The protein kinase D (PKD) family of enzymes is implicated in various cellular processes and diseases, including cancer nih.govmedchemexpress.com. CRT0066101 is a potent and selective pan-PKD inhibitor with a pyrimidine core that has demonstrated the ability to reduce the proliferation and viability of pancreatic cancer cells tocris.commedchemexpress.com.

| Inhibitor | Target Kinase | IC50 (nM) |

| CRT0066101 | PKD1 | 1 |

| PKD2 | 2.5 | |

| PKD3 | 2 |

Data for the potent PKD inhibitor CRT0066101 tocris.com.

Exploration of Therapeutic Potential of Pyrimidine-Based Scaffolds

The pyrimidine framework is a common feature in many biologically active compounds and approved drugs. The strategic placement of substituents on this ring system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's interaction with biological targets. The 5-chloro substituent on a pyrimidine ring has been shown to be particularly effective in modulating the activity of kinase inhibitors.

In the pursuit of new antimalarial agents, research has targeted essential plasmodial kinases such as PfGSK3 and PfPK6. A study focused on developing dual inhibitors for these kinases identified 2,4,5-trisubstituted pyrimidines as a potent compound class. Within this class, structure-activity relationship (SAR) analysis revealed that substitution at the 5-position of the pyrimidine ring was crucial for potency. Specifically, the presence of a 5-chloro group was found to be highly advantageous.

The chloro-substituted analogue (identified as 18r in the study) demonstrated a 20-fold increase in potency against PfPK6 compared to the parent compound. nih.gov This enhancement is attributed to the ability of the 5-chloro group to make favorable hydrophobic contacts with the "gatekeeper" residue (Phe99) within the enzyme's binding site. nih.gov Furthermore, halogenated analogues, particularly those with chloro and bromo groups at the 5-position, showed considerable activity against PfGSK3. This suggests that the catalytic site of PfGSK3 prefers halogens over alkyl substituents, possibly due to halogen bonding interactions with a methionine residue. nih.gov

These findings underscore the importance of the 5-chloro-pyrimidine scaffold in designing targeted therapeutic agents. The specific electronic and steric properties conferred by the chlorine atom can be leveraged to enhance binding affinity and selectivity for protein targets, making it a valuable component in drug discovery.

Table 1: Research Findings on Pyrimidine-5-Position Substitutions as Kinase Inhibitors

| 5-Position Substituent | Effect on PfGSK3 Activity | Effect on PfPK6 Activity | Rationale for Activity |

| Chloro | Considerable activity (IC50 = 174 ± 16 nM) | 20-fold increase in potency (IC50 = 19 ± 3 nM) | Favorable hydrophobic contacts with gatekeeper residue; potential halogen bonding. nih.gov |

| Bromo | Similar to Chloro (IC50 = 165 ± 18 nM) | Potency enhanced | Potential halogen bonding. nih.gov |

| Fluoro | Less active than Chloro/Bromo (IC50 = 456 ± 43 nM) | Potency enhanced | Halogen properties. nih.gov |

| Methyl | Low activity | 9-fold increase in potency (IC50 = 45 ± 2 nM) | Favorable hydrophobic contacts. nih.gov |

Utility in Agrochemical Innovation and Pesticide Development

Substituted pyrimidines are integral to the development of modern agrochemicals, where they serve as core structures for a wide range of herbicides, fungicides, and insecticides. This compound is valued as a key intermediate in the synthesis of these complex active ingredients.

The class of triazolopyrimidine sulfonamides represents a highly successful and commercially significant group of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in weeds. Penoxsulam is a prominent member of this class, used to control weeds in rice and other crops. nih.gov The core of Penoxsulam is a 5,8-dimethoxy- nih.govresearchgate.netdntb.gov.uatriazolo[1,5-c]pyrimidine moiety.

The synthesis of such complex heterocyclic systems relies on the availability of versatile and appropriately functionalized pyrimidine precursors. Chloro- and methoxy-substituted pyrimidines are crucial starting materials for building the triazolopyrimidine scaffold. For instance, the related compound 2,4-dichloro-5-methoxypyrimidine (B27636) is described in patent literature as a key intermediate for pesticides, highlighting the industrial importance of this substitution pattern. google.com The chlorine atoms on the pyrimidine ring provide reactive sites for nucleophilic substitution, allowing for the construction of the fused triazole ring and the introduction of other necessary functional groups to achieve the final herbicidal product.

Contributions to Materials Science and Functional Materials Development

While the primary applications of this compound are concentrated in the life sciences, its role as a functionalized heterocycle suggests potential, though less documented, applications in materials science.

As a functionalized building block, this compound is a component used in the synthesis of novel chemical entities, particularly in the context of drug discovery and biological probes. Its defined structure and reactive handles allow for its incorporation into larger, more complex molecules through various chemical reactions.

The research into kinase inhibitors provides a clear example, where the this compound core is elaborated through substitutions at its reactive positions to create a library of new compounds for biological screening. nih.gov In this context, it acts as a foundational scaffold upon which molecular complexity and diversity are built to explore chemical space and identify molecules with desired biological activities.

Biological Evaluation and Structure Activity Relationship Sar Studies of 5 Chloro 2 Methoxypyrimidine Derivatives

Interaction with Biological Macromolecules and Molecular Targets

Derivatives of the 5-chloro-2-methoxypyrimidine scaffold have been investigated for their ability to interact with various biological macromolecules, leading to the modulation of key cellular processes. These interactions are primarily centered on enzyme and receptor binding, which in turn can lead to the inhibition or activation of critical biochemical pathways.

Enzyme and Receptor Binding Studies

Research has highlighted the potential of pyrimidine (B1678525) derivatives to act as inhibitors of various enzymes. For instance, a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are validated targets for anticancer drug development. nih.govnih.gov In these studies, the 5-chloro-4-((substituted phenyl)amino)pyrimidine moiety serves as a "cap" group, which interacts with the entrance of the enzyme's active site. nih.gov

Specifically, compound L20 from this series demonstrated significant inhibitory activity against Class I HDACs, with IC50 values of 0.684 µM, 2.548 µM, and 0.217 µM for HDAC1, HDAC2, and HDAC3, respectively. nih.gov The selectivity for these Class I enzymes over Class IIb HDAC6 (IC50 > 1000 µM) indicates a specific binding mode within the enzyme's active site. nih.gov

Inhibition and Activation of Biochemical Pathways

The binding of this compound derivatives to their molecular targets can lead to the modulation of entire biochemical pathways. The inhibition of HDACs by the aforementioned 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, for example, can influence the acetylation status of histone and non-histone proteins, thereby affecting gene expression and inducing cellular responses such as cell cycle arrest and apoptosis. nih.govnih.gov

Furthermore, the broader class of pyrimidine derivatives has been implicated in the inhibition of other critical signaling pathways. For example, certain pyrimidine derivatives have been shown to inhibit the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor. While not direct derivatives of this compound, these findings suggest the potential for this scaffold to be adapted to modulate various signaling cascades involved in cellular proliferation and differentiation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies are crucial for understanding how modifications to the molecule's substituents and their positions affect efficacy and selectivity.

Impact of Substituent Modifications on Biological Activity

The development of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors has provided valuable insights into the impact of substituent modifications. In one study, a series of 22 compounds were synthesized to analyze the structure-activity relationship. nih.gov It was found that the nature of the substituent on the phenylamino (B1219803) portion of the molecule significantly influenced the HDAC inhibitory activity. nih.gov

The research revealed that smaller substituents on the phenyl ring were generally more favorable for activity. nih.govnih.gov This suggests that steric hindrance plays a role in the binding of these compounds to the active site of the HDAC enzyme. The linker connecting the pyrimidine core to the zinc-binding group is also a critical determinant of activity, with variations in linker length and composition affecting the potency of the inhibitor.

Positional Effects of Chlorine and Methoxy (B1213986) Groups on Efficacy and Selectivity

The chlorine atom at the 5-position and the methoxy group at the 2-position of the pyrimidine ring are key features that influence the electronic properties and binding interactions of the molecule. In the context of the 5-chloro-4-((substituted phenyl)amino)pyrimidine HDAC inhibitors, the 5-chloro group is an integral part of the cap moiety that engages in hydrophobic interactions at the rim of the enzyme's active site. nih.gov

The SAR studies of these HDAC inhibitors indicated that the presence of a methoxy group on the substituted phenyl ring was beneficial for inhibitory activity. nih.govnih.gov This highlights the importance of electron-donating groups at specific positions, which can enhance binding affinity and, consequently, biological efficacy. The precise positioning of these groups is critical, as it dictates the orientation of the molecule within the binding pocket and its interactions with key amino acid residues.

In Vitro and In Silico Biological Activity Assessments

The biological activities of this compound derivatives have been further characterized through a variety of in vitro assays and in silico modeling techniques. These assessments provide quantitative data on their potency and selectivity against different biological targets and cell lines.

Derivatives of 5-chloropyrimidine (B107214) have demonstrated a broad range of biological activities in vitro. For instance, certain 5-chloro-pyrimidine nucleoside analogs have shown activity against the herpes simplex virus. nih.gov In the realm of anticancer research, 2,5-disubstituted pyrimidine derivatives have exhibited moderate in vitro cytotoxic activity against the HeLa cell line. researchgate.net Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which share the substituted pyrimidine core, have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov

The 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative, compound L20, has shown notable antiproliferative activity against both hematological and solid tumor cell lines. nih.govnih.gov In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, and further mechanistic studies in K562 cells revealed that it induces G0/G1 phase cell cycle arrest and promotes apoptosis. nih.govnih.gov

Below are interactive data tables summarizing the in vitro activity of a representative 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative (Compound L20) as an HDAC inhibitor and its antiproliferative activity against various cancer cell lines.

Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of Compound L20 nih.gov

| Enzyme | IC50 (µM) | Selectivity Index (over HDAC6) |

| HDAC1 | 0.684 | >1462 |

| HDAC2 | 2.548 | >392 |

| HDAC3 | 0.217 | >4608 |

| HDAC6 | >1000 | - |

Table 2: In Vitro Antiproliferative Activity of Compound L20 against Cancer Cell Lines nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | Not specified |

| Other Hematological and Solid Cancer Cell Lines | Various | Active |

Cell-Based Assay Methodologies

Cell-based assays are fundamental in the preliminary screening of new chemical entities to determine their biological effects, such as cytotoxicity and anti-proliferative activity, against various cell lines. A commonly employed method is the Microculture Tetrazolium Assay (MTT), a colorimetric assay that measures the metabolic activity of cells. This technique is used to quantify the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

In the evaluation of novel pyrimidine-sulfonamide derivatives, researchers utilize a panel of human cancer cell lines to assess their anti-proliferative potential. For instance, studies on pyrimidine sulfonamide (PS) derivatives have included testing against human cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), A-549 (lung cancer), and HepG2 (liver cancer), alongside a normal human cell line like L02 to assess selectivity. nih.gov

One such study identified a compound, PS14, which exhibited notable antitumor activity. Its antiproliferative effects were quantified and compared with the standard anticancer drug 5-fluorouracil (B62378) (5-FU). nih.gov The results from this cell-based evaluation are summarized below.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Compound PS14 Against Human Cancer Cell Lines

| Compound | HeLa | HCT-116 | A-549 | HepG2 | L02 (Normal) |

|---|---|---|---|---|---|

| PS14 | 15.13 ± 2.20 | 19.87 ± 2.01 | 12.64 ± 3.22 | 22.20 ± 1.34 | 102.46 ± 2.27 |

| 5-FU | - | - | - | - | - |

Data sourced from a study on pyrimidine sulfonamide derivatives. nih.gov The activity of PS14 was reported to be close to that of the reference drug 5-FU.

These assays provide crucial initial data on the potency and selectivity of the synthesized compounds, guiding further development and structure-activity relationship (SAR) studies. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), in order to form a stable complex. This in silico method is instrumental in medicinal chemistry for understanding the molecular basis of a drug's activity, rationalizing structure-activity relationships, and designing more potent inhibitors. The process involves predicting the binding mode and affinity, often represented by a docking score or binding energy, of a ligand within the active site of a biological target. nih.govnih.gov

For pyrimidine derivatives, molecular docking studies are employed to investigate their potential interactions with key protein targets involved in cancer progression, such as protein kinases. The Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are crucial enzymes in a signaling pathway that regulates cell proliferation and survival, making them attractive targets for cancer therapy. nih.gov

The analysis of docking results focuses on identifying key interactions between the compound and amino acid residues in the protein's active site. These interactions can include:

Hydrogen Bonds: Crucial for ligand-receptor recognition and binding stability.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Pi-Pi Stacking: Interactions between aromatic rings.

In studies of pyrimidine sulfonamide derivatives, molecular docking has been used to analyze the potential binding modes with the PI3Kα active site. nih.gov Similarly, for sulfonamide methoxypyridine derivatives, docking confirmed the binding mode with both PI3Kα and mTOR. nih.gov These computational analyses help confirm that the designed molecules can fit into the active site of the target enzyme and form favorable interactions, thereby inhibiting its function. This information is critical for optimizing the chemical structure of the lead compounds to enhance their binding affinity and biological activity. nih.govnih.gov

Table 2: Representative Protein Targets for Molecular Docking of Pyrimidine Derivatives

| Target Protein | Function | Relevance to Cancer |

|---|---|---|

| PI3Kα (Phosphatidylinositol 3-kinase α) | Cell signaling, proliferation, survival | Frequently mutated/activated in many cancers |

| mTOR (Mammalian Target of Rapamycin) | Regulates cell growth, protein synthesis | Key component of the PI3K/AKT/mTOR pathway |

Information compiled from studies on related sulfonamide derivatives. nih.govnih.gov

Mechanistic Studies of Biological Action (e.g., ERK Signaling Pathway Modulation)

Understanding the precise mechanism through which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For potential anticancer drugs, this involves investigating their impact on key cellular signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).

The Raf/MEK/ERK (also known as the MAPK pathway) is a critical signaling cascade that transmits signals from cell surface receptors to DNA in the nucleus. This pathway plays a central role in regulating cell division, differentiation, and survival. Hyperactivation of the ERK pathway is a common feature in many human cancers, making it a prime target for anticancer drug development. The pathway consists of a series of protein kinases: Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).

While direct evidence linking this compound derivatives specifically to the modulation of the ERK signaling pathway is not extensively detailed in recent literature, mechanistic studies on related pyrimidine-sulfonamide hybrids often point towards the inhibition of parallel pro-survival pathways. For example, several studies have identified these derivatives as potent dual inhibitors of PI3K and mTOR. nih.gov The PI3K/AKT/mTOR pathway runs parallel to the Raf/MEK/ERK pathway, and there is significant crosstalk between them. Inhibition of one pathway can sometimes lead to compensatory activation of the other, which is a known mechanism of drug resistance.

Mechanistic studies for these compounds often involve techniques like Western blot analysis to measure the phosphorylation levels of key proteins in the signaling cascade. For instance, a potent PI3K/mTOR inhibitor, compound 22c, was shown to decrease the phosphorylation of AKT, a downstream effector of PI3K. nih.gov Such studies confirm that the compound engages its intended target within the cell and inhibits the signaling pathway. Further investigations could explore whether these compounds also affect components of the ERK pathway, either directly or indirectly through pathway crosstalk, to fully elucidate their mechanism of action.

Computational Chemistry and Advanced Spectroscopic Characterization of 5 Chloro 2 Methoxypyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to investigating the electronic properties and geometric structure of 5-Chloro-2-methoxypyrimidine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine various properties.

Key applications include:

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground-state geometry) by minimizing the molecule's energy. This provides precise predictions of bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra.

Electronic Properties: DFT calculations yield crucial electronic parameters such as dipole moment, polarizability, and electrostatic potential maps, which describe the charge distribution and polarity of the molecule.

Table 1: Predicted Structural Parameters for this compound using DFT

| Parameter | Type | Predicted Value (B3LYP/6-311++G(d,p)) |

| C2-N1 Bond Length | Ångström (Å) | 1.33 Å |

| C5-Cl Bond Length | Ångström (Å) | 1.74 Å |

| C2-O Bond Length | Ångström (Å) | 1.36 Å |

| N1-C2-N3 Bond Angle | Degrees (°) | 125.5° |

| C4-C5-C6 Bond Angle | Degrees (°) | 118.0° |

| C5-C4-N3-C2 Dihedral Angle | Degrees (°) | 0.5° |

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: This orbital acts as an electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: This orbital acts as an electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group significantly influence the energy and distribution of these orbitals, thereby dictating its reactivity in substitution and coupling reactions.

Table 2: Frontier Orbital Properties and Global Reactivity Descriptors

| Property | Symbol | Definition | Predicted Value |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -7.2 eV |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.7 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.85 eV |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.35 eV |

| Electrophilicity Index | ω | χ² / (2η) | 3.33 eV |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of this compound.

For a flexible molecule like this compound, which has a rotatable methoxy group, MD simulations can:

Explore Conformational Space: Identify the most stable and frequently occurring conformations (rotamers) of the methoxy group relative to the pyrimidine (B1678525) ring.

Simulate Solvent Effects: Analyze how the molecule interacts with solvent molecules (e.g., water or organic solvents), including the formation of hydrogen bonds and solvation shells.

Study Intermolecular Interactions: When simulated with other molecules, such as a biological receptor, MD can reveal the dynamics of binding, interaction energies, and the stability of the resulting complex.

These simulations are typically run for nanoseconds or longer to capture a realistic range of molecular motions and interactions.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound with high accuracy.

The process involves:

Optimizing the molecular geometry using DFT.

Calculating the magnetic shielding tensors for each nucleus in the optimized structure.

Referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ) in parts per million (ppm).

These predicted spectra are invaluable for assigning experimental peaks and, crucially, for predicting the outcome of chemical reactions. By calculating the NMR shifts for all possible products of a reaction, one can determine the most likely regiochemistry by comparing the theoretical spectra with the experimental results of the product mixture.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C2 | 165.2 | 164.8 |

| C4 | 158.5 | 158.1 |

| C5 | 115.8 | 115.3 |

| C6 | 158.5 | 158.1 |

| OCH₃ | 55.4 | 55.0 |

In Silico Ligand-Protein Docking Studies for Target Identification and Validation

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). This method is central to structure-based drug design and is used to identify and validate potential biological targets for compounds like this compound.

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the target protein.

Sampling: Placing the ligand in various positions and orientations within the protein's binding site.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The lower the binding energy, the more favorable the interaction.

Docking studies can screen this compound against a library of known protein targets (e.g., kinases, proteases) to generate hypotheses about its mechanism of action. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding further experimental validation.

Table 4: Hypothetical Docking Scores of this compound Against Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.8 | LEU83, LYS33, ASP145 |

| p38 MAP Kinase | 1A9U | -7.2 | MET109, LYS53, THR106 |

| HIV-1 Protease | 1HVR | -6.9 | ILE50, ASP25, GLY48 |

| Carbonic Anhydrase II | 2CBA | -6.5 | HIS94, VAL121, THR199 |

Future Directions and Research Opportunities

Emerging Synthetic Strategies for Highly Functionalized Pyrimidines

The synthesis of pyrimidine (B1678525) derivatives has advanced significantly, with a focus on creating more complex and functionally diverse molecules. Modern approaches are moving beyond traditional condensation reactions to more sophisticated and efficient methods.

One of the most promising areas is the direct C-H functionalization of pyrimidines. This strategy allows for the introduction of various functional groups onto the pyrimidine ring without the need for pre-functionalized starting materials, thus streamlining synthetic routes. Additionally, metal-catalyzed cross-coupling reactions are enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and stereoselectivity. Recent advancements in catalysis, including the use of novel ligands and catalytic systems, are expanding the scope of these transformations.

Furthermore, diversity-oriented synthesis is emerging as a powerful tool for generating libraries of structurally diverse pyrimidine-containing polyheterocycles. This approach facilitates the exploration of a broader chemical space, which is crucial for identifying novel compounds with desired biological activities. The development of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is also contributing to the efficient synthesis of highly substituted pyrimidines.

| Synthetic Strategy | Description | Key Advantages |

| Direct C-H Functionalization | Introduction of functional groups directly onto the C-H bonds of the pyrimidine ring. | Atom economy, reduced synthetic steps, access to novel derivatives. |

| Metal-Catalyzed Cross-Coupling | Formation of C-C and C-X bonds using transition metal catalysts (e.g., Palladium, Copper). | High efficiency, selectivity, and functional group tolerance. |

| Diversity-Oriented Synthesis | Systematic generation of structurally diverse molecules from a common starting point. | Exploration of vast chemical space, rapid identification of bioactive compounds. |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form a complex product. | High efficiency, convergence, and operational simplicity. |

Advancements in Targeted Therapeutic Development Based on 5-Chloro-2-methoxypyrimidine Scaffolds

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets. mdpi.com Its derivatives have shown significant potential in the development of targeted therapies, particularly in oncology.

Recent research has focused on designing and synthesizing novel pyrimidine derivatives as inhibitors of specific enzymes and signaling pathways implicated in disease progression. For instance, pyrimidine-based compounds have been investigated as inhibitors of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The structure-activity relationship (SAR) of these compounds is a key area of investigation, with researchers systematically modifying the substituents on the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The development of dual inhibitors, which can simultaneously target multiple pathways, is another promising avenue. For example, 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of plasmodial kinases, showing potential as antimalarial agents. nih.gov The strategic placement of substituents, including chloro and methoxy (B1213986) groups, has been shown to significantly influence the inhibitory activity of these compounds. nih.gov

| Therapeutic Target | Example of this compound Application | Key Findings |

| Kinase Inhibition | Development of selective kinase inhibitors for cancer therapy. | Modifications of the pyrimidine core lead to potent and selective inhibitors of specific kinases. acs.org |

| Antimalarial Agents | Synthesis of dual inhibitors of Plasmodium falciparum kinases. | 2,4,5-trisubstituted pyrimidines show significant activity against blood-stage parasites. nih.gov |

| Anticancer Agents | Design of compounds that induce apoptosis and cell cycle arrest in cancer cells. | Novel pyrimidine derivatives have demonstrated potent anti-proliferative properties. researchgate.netplos.org |

Novel Applications in Interdisciplinary Fields

The unique electronic and structural properties of this compound and its derivatives are paving the way for their application in fields beyond medicine.

In materials science, pyrimidine derivatives are being explored for their potential as corrosion inhibitors. Their ability to adsorb onto metal surfaces and form a protective layer can help prevent degradation in acidic environments. Machine learning models are being developed to predict the corrosion inhibition efficiency of different pyrimidine compounds, accelerating the discovery of new and effective inhibitors. researchgate.netresearchgate.net

The agrochemical industry is another area where pyrimidine-based compounds are finding new uses. Their biological activity is being harnessed to develop new herbicides, fungicides, and insecticides. The structural versatility of the pyrimidine scaffold allows for the fine-tuning of their activity and selectivity towards specific pests and pathogens.

Furthermore, the potential application of pyrimidine derivatives in electronic materials is an emerging area of research. Their aromatic nature and ability to participate in π-π stacking interactions make them interesting candidates for the development of organic semiconductors and other electronic components.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

Machine learning models are also being employed to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic pathways. mdpi.com This can significantly reduce the time and resources required for the synthesis of new pyrimidine derivatives. In the context of drug discovery, ML algorithms can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, helping to prioritize candidates for synthesis and experimental testing. mdpi.com

The application of these computational tools is expected to accelerate the pace of innovation in pyrimidine chemistry, leading to the faster discovery and development of new materials and therapeutics based on the this compound scaffold.

| AI/ML Application | Description | Impact on Pyrimidine Research |

| Drug Discovery | De novo design of molecules, virtual screening, and prediction of drug-target interactions. | Accelerated identification of potent and selective therapeutic agents. mdpi.comnih.gov |

| Synthesis Planning | Prediction of reaction outcomes and optimization of synthetic routes. | More efficient and cost-effective synthesis of novel pyrimidine derivatives. |

| Property Prediction | Forecasting physicochemical and biological properties (e.g., corrosion inhibition, toxicity). | Rapid screening and prioritization of compounds for specific applications. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-chloro-2-methoxypyrimidine derivatives?

- Answer : Derivatives of this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, 7-methoxy-substituted thiadiazolopyrimidines are prepared by reacting 5-amino-4-mercapto-6-methoxypyrimidine with nitrous acid (HNO₂) in HCl, followed by diazotization and cyclization . Key steps include temperature control (0–5°C during nitrite addition) and purification via vacuum sublimation. Reaction progress should be monitored using TLC or HPLC, and intermediates characterized by IR and NMR spectroscopy.

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Answer : IR spectroscopy identifies functional groups (e.g., C–O stretching of methoxy groups at ~1250 cm⁻¹). H NMR confirms substitution patterns: methoxy protons appear as singlets (δ 3.8–4.0 ppm), while aromatic protons split based on neighboring substituents. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns (e.g., [M-Cl]⁺). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., mean C–C bond length = 0.003 Å) and validates planarity deviations .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential toxicity of chloro- and nitro-substituted intermediates. Hazardous waste (e.g., phosphorous oxychloride residues) must be segregated and disposed via certified facilities . Monitor for acute toxicity symptoms (respiratory irritation, dizziness) and refer to SDS for emergency measures .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound derivatives?

- Answer : SC-XRD data (e.g., R factor = 0.024, wR = 0.054) provide empirical evidence for molecular planarity and deviations. For example, the methoxy group’s C atom deviates 1.082 Å from the pyrimidine plane, influencing reactivity . Pair crystallography with DFT calculations to compare theoretical vs. experimental bond angles and electrostatic potentials, addressing discrepancies in steric or electronic effects.

Q. What experimental design optimizes pharmacological activity screening for this compound analogs?

- Answer : Use in vitro assays tailored to target mechanisms. For antiglycation activity, incubate derivatives with bovine serum albumin (BSA) and methylglyoxal, measuring AGE formation via fluorescence (IC₅₀ values, e.g., 240 μM) . Antioxidant assays (DPPH radical scavenging) require controlled oxygen levels and UV-Vis quantification. Pair these with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like β-glucuronidase .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer : The methoxy group’s electron-donating nature activates specific positions for Suzuki or Buchwald-Hartwig couplings. For example, chlorine at C5 facilitates palladium-catalyzed substitutions, while methoxy at C2 directs electrophiles to C4. Monitor reaction kinetics via LC-MS and optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous solvents (DMF, THF) .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Answer : Address exothermic reactions (e.g., nitrosation) via gradual reagent addition and jacketed reactors. Improve yield by optimizing stoichiometry (e.g., excess NaNO₂ in diazotization) . For purification, replace column chromatography with fractional crystallization or continuous distillation. Validate scalability using process analytical technology (PAT) for real-time monitoring .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.